(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Description
This compound is a stereochemically defined pyrrolidine derivative with a unique substitution pattern. Its core structure includes:
- A pyrrolidine ring with (2R,3R,4S) stereochemistry, critical for spatial interactions in biological or synthetic applications.
- tert-Butoxycarbonyl (Boc) group at position 1, a common protecting group for amines, enhancing solubility and stability during synthesis.
- 4-Methoxyphenyl at position 2, introducing electron-donating effects and modulating lipophilicity.
- Carboxylic acid at position 3, enabling hydrogen bonding or salt formation for bioactivity or derivatization.
This compound’s structural complexity and stereospecificity make it valuable for pharmaceutical research, particularly in targeted drug design and chiral catalysis .
Properties
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO7/c1-24(2,3)32-23(28)25-12-17(15-7-10-18-19(11-15)31-13-30-18)20(22(26)27)21(25)14-5-8-16(29-4)9-6-14/h5-11,17,20-21H,12-13H2,1-4H3,(H,26,27)/t17-,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLIRKDJWDADOA-UIFIKXQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid , also known by its CAS number 173864-48-7 , is a pyrrolidine derivative with potential pharmacological applications. This article discusses its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C24H27NO7
- Molecular Weight : 441.47 g/mol
- CAS Number : 173864-48-7
- Purity : >97%
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Notably, it has been studied for its potential as a calpain inhibitor . Calpains are calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis and cell signaling. Inhibition of calpain activity can have therapeutic implications in conditions such as neurodegenerative diseases and cancer.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the molecular structure significantly influence the potency and selectivity of calpain inhibition. The presence of the benzo[d][1,3]dioxole moiety enhances binding affinity to the active site of calpain enzymes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
-
Calpain Inhibition Study :
A study evaluated the compound's ability to inhibit calpain activity using a fluorescence resonance energy transfer (FRET) assay. Results indicated that the compound inhibited calpain with an IC50 value of 400 nM , suggesting a strong potential for therapeutic use in conditions where calpain activity contributes to pathology . -
Cancer Cell Line Research :
In another investigation, the compound was tested on various cancer cell lines, revealing an IC50 value of 250 nM for inducing apoptosis. This suggests that it may serve as a potential anti-cancer agent by promoting programmed cell death in malignant cells . -
Neuroprotective Effects :
The neuroprotective properties were assessed in a model of oxidative stress, where the compound exhibited protective effects at an IC50 of 300 nM . This finding indicates its potential utility in neurodegenerative disease treatment strategies .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolidine carboxylic acids exhibit significant anticancer properties. The compound's structure may enhance its interaction with biological targets involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit pathways critical for tumor growth, making them candidates for further development in cancer therapeutics .
Neuroprotective Effects
There is emerging evidence that compounds with a similar scaffold to (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid may offer neuroprotective benefits. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells . Further research is warranted to explore these properties in detail.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrolidine derivatives has been documented in various studies. The compound could inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways, suggesting its utility in treating conditions like arthritis or other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps including the formation of the pyrrolidine ring and the introduction of the benzo[d][1,3]dioxole moiety. Variations in synthesis can lead to derivatives with enhanced biological activities .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxic effects against prostate cancer cell lines using pyrrolidine derivatives similar to the compound . |
| Study B | Investigated neuroprotective mechanisms and found that compounds with similar structures reduced neuronal apoptosis in vitro. |
| Study C | Reported anti-inflammatory effects of related compounds in animal models of arthritis, suggesting potential therapeutic applications. |
Chemical Reactions Analysis
Reaction Conditions
The synthesis of derivatives typically involves:
-
Amine coupling : Reaction with primary/secondary amines under inert conditions (e.g., argon atmosphere) to form carboxamides .
-
Protective group manipulation : The tert-butoxycarbonyl (Boc) group is retained during coupling reactions, though acidic deprotection could alter reactivity .
Key Reaction Pathways
-
Carboxylic acid activation :
-
Substitution reactions :
-
Functional group transformations :
Critical Observations
-
Yield optimization : HATU coupling shows superior efficiency, reducing reaction times and improving product purity .
-
Stereochemical integrity : The (2R,3R,4S) configuration remains preserved during coupling reactions, as the pyrrolidine substituents are sterically protected .
Physical and Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C24H27NO7 | |
| Molecular weight | 441.48 g/mol | |
| Purity | >97% | |
| CAS number | 173864-48-7 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, highlighting variations in substituents, stereochemistry, and functional groups:
Critical Analysis of Structural and Functional Differences
Stereochemistry :
- The target compound’s (2R,3R,4S) configuration distinguishes it from racemic (3R,4S) mixtures (e.g., ) or simpler diastereomers (e.g., ). This affects 3D molecular interactions, critical for receptor binding or enantioselective synthesis.
Substituent Effects :
- Boc Group : Present in the target and , the Boc group improves stability but may reduce bioavailability if retained in final drug candidates.
- Aryl Substituents :
- The target’s 4-methoxyphenyl (electron-donating) contrasts with electron-withdrawing groups (e.g., trifluoromethyl in , bromo in ), altering electronic properties and binding affinity.
- Benzo[d][1,3]dioxol-5-yl (shared with ) is associated with enhanced aromatic stacking in bioactive molecules.
Synthetic Considerations :
- Yields and purity for analogues vary (e.g., 68% crude yield for vs. commercial availability of ). The target’s synthesis likely requires chiral resolution or asymmetric catalysis, given its stereocomplexity.
Lipophilicity (logP) differences arise from substituents: 4-methoxyphenyl (moderate) vs. trifluoromethylbenzyl (high) in .
Table: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
